2-(3-Methylphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
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Overview
Description
2-(3-Methylphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a phenyl group attached to a propyl chain, which is further connected to an acetamide moiety. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylphenylamine and 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid.
Amidation Reaction: The 3-methylphenylamine is reacted with 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactants and catalysts efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Nucleophiles: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Compounds with modified trifluoromethyl groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Study of Reaction Mechanisms: It is used to study the mechanisms of amide bond formation and cleavage.
Biology
Enzyme Inhibition: The compound is investigated for its potential to inhibit specific enzymes, which could lead to the development of new therapeutic agents.
Protein Binding Studies: It is used in studies to understand protein-ligand interactions.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Pharmacological Research: It is used in pharmacological research to study its effects on various biological pathways.
Industry
Material Science: The compound is explored for its potential use in developing new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Catalysis: It is used as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group and hydroxy group play crucial roles in its binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity and affecting downstream biological processes.
Receptor Modulation: It interacts with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylphenyl)-N-(2-hydroxy-2-phenylpropyl)acetamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(3-Methylphenyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)acetamide: Lacks the phenyl group, affecting its binding affinity and specificity.
2-(3-Methylphenyl)-N-(3,3,3-trifluoro-2-phenylpropyl)acetamide: Lacks the hydroxy group, impacting its solubility and reactivity.
Uniqueness
2-(3-Methylphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is unique due to the presence of both the trifluoromethyl group and the hydroxy group, which impart distinct chemical and physical properties
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-13-6-5-7-14(10-13)11-16(23)22-12-17(24,18(19,20)21)15-8-3-2-4-9-15/h2-10,24H,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXXLDJUELRDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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